molecular formula C10H18O B12782071 trans-Pulegol CAS No. 18649-91-7

trans-Pulegol

Cat. No.: B12782071
CAS No.: 18649-91-7
M. Wt: 154.25 g/mol
InChI Key: JGVWYJDASSSGEK-WCBMZHEXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-Pulegol: is a monoterpenoid alcohol with the molecular formula C₁₀H₁₈O . It is a stereoisomer of pulegol and is known for its characteristic minty aroma. This compound is found naturally in various essential oils and is used in the flavor and fragrance industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-Pulegol can be synthesized through the hydrogenation of pulegone, a process that involves the reduction of the carbon-carbon double bond in pulegone. This reaction typically uses a metal catalyst such as palladium or platinum under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods: In industrial settings, this compound is produced through the catalytic hydrogenation of pulegone. The process involves the use of a continuous flow reactor where pulegone is exposed to hydrogen gas in the presence of a metal catalyst. The reaction conditions are optimized to achieve high yields and purity of this compound .

Chemical Reactions Analysis

Types of Reactions: trans-Pulegol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed:

Mechanism of Action

The mechanism of action of trans-Pulegol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .

Properties

CAS No.

18649-91-7

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(1R,5S)-5-methyl-2-propan-2-ylidenecyclohexan-1-ol

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8,10-11H,4-6H2,1-3H3/t8-,10+/m0/s1

InChI Key

JGVWYJDASSSGEK-WCBMZHEXSA-N

Isomeric SMILES

C[C@H]1CCC(=C(C)C)[C@@H](C1)O

Canonical SMILES

CC1CCC(=C(C)C)C(C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.